1-(2-Aminoethyl)-3-methoxycyclohexan-1-ol
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Overview
Description
1-(2-Aminoethyl)-3-methoxycyclohexan-1-ol is a versatile organic compound with a unique structure that includes an aminoethyl group and a methoxy group attached to a cyclohexanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-3-methoxycyclohexan-1-ol typically involves the reaction of cyclohexanone with methoxyamine to form the methoxycyclohexanone intermediate. This intermediate is then subjected to reductive amination with ethylenediamine to yield the final product. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the reductive amination process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized temperature and pressure conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)-3-methoxycyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2-Aminoethyl)-3-methoxycyclohexan-1-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-3-methoxycyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the methoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(2-Aminoethyl)-3-methoxybenzene: Similar structure but with a benzene ring instead of a cyclohexane ring.
1-(2-Aminoethyl)-3-methoxypropane: Similar structure but with a propane chain instead of a cyclohexane ring
Uniqueness: 1-(2-Aminoethyl)-3-methoxycyclohexan-1-ol is unique due to its cyclohexanol ring, which imparts specific steric and electronic properties that influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H19NO2 |
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Molecular Weight |
173.25 g/mol |
IUPAC Name |
1-(2-aminoethyl)-3-methoxycyclohexan-1-ol |
InChI |
InChI=1S/C9H19NO2/c1-12-8-3-2-4-9(11,7-8)5-6-10/h8,11H,2-7,10H2,1H3 |
InChI Key |
XDSHFIYJLKVNKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC(C1)(CCN)O |
Origin of Product |
United States |
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